Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate
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Description
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Compounds with similar structures have been synthesized through microwave-assisted methods, leading to derivatives with antimicrobial, antilipase, and antiurease activities. These findings indicate a potential pathway for creating effective agents against microbial infections and disorders related to lipid digestion and urease activity (Başoğlu et al., 2013).
Unexpected Reactions and Mechanism Studies
The reactivity of similar triazine compounds with thiourea, involving ANRORC rearrangement followed by N-formylation, showcases the complex chemical behavior of these molecules and their potential for generating novel heterocyclic compounds. This knowledge could be useful for designing new drugs with specific biological activities (Ledenyova et al., 2018).
Antimicrobial and Anticancer Potential
The synthesis of novel heterocyclic systems from compounds with similar frameworks has shown excellent biocidal properties against various microbial strains, indicating a potential for developing new antimicrobial agents. Furthermore, these compounds have been tested for their efficacy against cancer cell lines, highlighting their potential as anticancer agents (Youssef et al., 2011).
Anti-inflammatory Activities
Derivatives related to the core structure have demonstrated significant anti-inflammatory activities, suggesting a promising route for the development of new anti-inflammatory drugs. This is particularly relevant for conditions where inflammation plays a key role in the progression of the disease (Tozkoparan et al., 2000).
Properties
IUPAC Name |
ethyl 3-phenyl-5-thiomorpholin-4-yl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-22-16(21)13-15(20-8-10-23-11-9-20)17-14(19-18-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOECGQPQVZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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